Protein kinase inhibitor 12

Description

Properties

IUPAC Name |

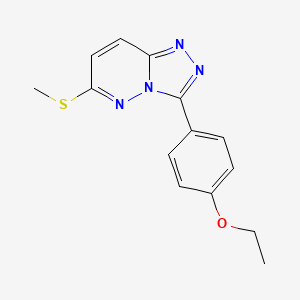

3-(4-ethoxyphenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS/c1-3-19-11-6-4-10(5-7-11)14-16-15-12-8-9-13(20-2)17-18(12)14/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUCMXPHVMKRTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Protein Kinase Inhibitor 12 (Vemurafenib)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Protein kinase inhibitor 12 (PKI-12), known scientifically as Vemurafenib (Zelboraf®), is a potent and selective small-molecule inhibitor of the BRAF serine-threonine kinase.[1] Developed for precision oncology, its primary clinical use is in the treatment of metastatic melanoma and other malignancies harboring a specific activating mutation in the BRAF gene, namely the V600E substitution.[2][3] This mutation, present in approximately 50% of melanomas, leads to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade that regulates cellular proliferation, differentiation, and survival.[4][5] Vemurafenib functions by competitively inhibiting the ATP-binding domain of the mutated BRAF V600E protein, thereby blocking downstream signaling, inducing cell cycle arrest, and promoting apoptosis in cancer cells.[2][4][6] This guide provides a comprehensive overview of Vemurafenib's mechanism of action, quantitative potency, relevant experimental protocols, and the molecular basis of therapeutic resistance.

Core Mechanism of Action: Targeting the Aberrant MAPK Pathway

The MAPK pathway is a central signaling cascade that transmits extracellular signals to the cell nucleus, governing fundamental cellular processes.[4] In normal physiology, the pathway is tightly regulated. Upon stimulation by growth factors, a receptor tyrosine kinase activates the RAS protein, which in turn recruits and activates RAF kinases (ARAF, BRAF, CRAF).[7] Activated RAF phosphorylates and activates MEK1/2, which then phosphorylates and activates ERK1/2.[8] Activated ERK translocates to the nucleus to regulate gene expression, promoting cell growth and survival.[2]

The Role of the BRAF V600E Mutation

The most common BRAF mutation in melanoma involves a single nucleotide change that results in the substitution of valine (V) with glutamic acid (E) at codon 600 (V600E).[4] This substitution mimics phosphorylation, causing the BRAF protein to be locked in a constitutively active state, independent of upstream signals from RAS.[2][9] This leads to persistent, uncontrolled activation of the MAPK pathway, driving unchecked cell proliferation and tumor growth.[4][9] Mutated BRAF signals as a monomer, unlike its wild-type counterpart which requires dimerization for activation.[10]

Vemurafenib's Inhibitory Action

Vemurafenib is an ATP-competitive inhibitor designed to selectively target the mutated BRAF V600E kinase.[4][6] It binds to the ATP-binding site of the constitutively active BRAF V600E monomer, effectively blocking its kinase activity.[2][4] This inhibition prevents the phosphorylation of MEK and, consequently, ERK.[8] The shutdown of this aberrant signaling cascade leads to G1 phase cell cycle arrest, inhibition of tumor cell proliferation, and induction of apoptosis (programmed cell death).[6][7] It is crucial to note that Vemurafenib has limited efficacy against melanoma cell lines with wild-type BRAF.[1][2]

Quantitative Data: Potency and Selectivity

Vemurafenib's efficacy is rooted in its high potency against the BRAF V600E mutation. Its selectivity over wild-type BRAF and other kinases is a key characteristic, although it does exhibit activity against other kinases at higher concentrations.

Table 1: In Vitro Kinase Inhibitory Potency of Vemurafenib

| Kinase Target | IC₅₀ (nM) | Reference(s) |

| BRAFV600E | 13 - 31 | [8][11] |

| c-RAF-1 | 6.7 - 48 | [8][11] |

| Wild-Type BRAF | 100 - 160 | [8] |

| SRMS | 18 | |

| ACK1 | 19 | |

| KHS1 | 51 | |

| FGR | 63 |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Table 2: Cellular Antiproliferative Activity of Vemurafenib

| Cell Line | Cancer Type | BRAF Status | IC₅₀ / GI₅₀ (µM) | Reference(s) |

| A-375 | Melanoma | V600E | 0.079 - 0.95 | |

| MALME-3M | Melanoma | V600E | 0.02 - 1.0 | [8] |

| Colo829 | Melanoma | V600E | 0.02 - 1.0 | [8] |

| SK-MEL-28 | Melanoma | V600E | 0.02 - 1.0 | [8] |

| 8505C | Thyroid | V600E | 2.94 | [11] |

| HT29 | Colorectal | V600E | >10 | [12] |

| HCT116 | Colorectal | Wild-Type | >10 | [12] |

Cellular IC₅₀/GI₅₀ (Half-maximal growth inhibition) values vary based on assay duration and specific conditions.

Mechanisms of Therapeutic Resistance

Despite high initial response rates, acquired resistance to Vemurafenib is a significant clinical challenge, often emerging within months.[3][7] Resistance mechanisms are complex and typically involve either the reactivation of the MAPK pathway or the activation of alternative, parallel survival pathways.

-

MAPK Pathway Reactivation:

-

Secondary Mutations: Activating mutations in NRAS or MEK1/2 can bypass the need for BRAF V600E signaling.[5][13][14]

-

BRAF Alterations: Amplification of the BRAF V600E gene or expression of BRAF V600E splice variants that can dimerize in a RAS-independent manner can render the inhibitor ineffective.[5][15][16]

-

CRAF Upregulation: Increased expression of CRAF can reactivate the pathway downstream of the inhibited BRAF.[17]

-

-

Activation of Bypass Pathways:

-

Receptor Tyrosine Kinase (RTK) Upregulation: Overexpression of RTKs such as PDGFRβ, IGF-1R, and EGFR can activate parallel pro-survival pathways, including the PI3K/AKT pathway.[5][6][17]

-

PI3K/AKT Pathway Activation: Loss of the tumor suppressor PTEN or activating mutations in AKT can promote cell survival independently of the MAPK cascade.[5][14]

-

Key Experimental Protocols

The characterization of a kinase inhibitor like Vemurafenib involves a standardized set of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of Vemurafenib on the enzymatic activity of a purified kinase (e.g., BRAF V600E).

-

Methodology:

-

Reagents: Purified recombinant kinase, kinase-specific peptide substrate, ATP (often radiolabeled [γ-³²P]ATP or coupled to a luminescence/fluorescence system like ADP-Glo™), and Vemurafenib at various concentrations.

-

Procedure: The kinase, substrate, and inhibitor are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

-

Detection: After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled peptide on a filter and measuring radioactivity. For non-radiometric assays, a detection reagent is added that correlates light output or fluorescence to the amount of ADP produced or substrate consumed.

-

Analysis: The percentage of kinase activity relative to a DMSO control is plotted against the logarithm of the inhibitor concentration. A non-linear regression curve fit is used to calculate the IC₅₀ value.

-

Cell Proliferation (MTT) Assay

-

Objective: To measure the cytotoxic or cytostatic effects of Vemurafenib on cancer cell lines.[8]

-

Methodology:

-

Cell Plating: Cancer cells (e.g., A-375 melanoma cells) are seeded in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allowed to adhere overnight.[8]

-

Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Vemurafenib or a vehicle control (DMSO).[8]

-

Incubation: Cells are incubated for a defined period, typically 72 to 120 hours, to allow for multiple cell divisions.[18]

-

Detection: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable, metabolically active cells reduce the yellow MTT to a purple formazan precipitate. After a few hours, a solubilizing agent (e.g., DMSO or SDS) is added to dissolve the crystals.

-

Analysis: The absorbance of the formazan solution is measured using a microplate reader (typically at ~570 nm). The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ is determined by plotting viability against the log of the inhibitor concentration.[8]

-

Western Blotting for Pathway Analysis

-

Objective: To assess the effect of Vemurafenib on the phosphorylation status of key proteins in the MAPK signaling pathway (e.g., p-MEK, p-ERK).[11][12]

-

Methodology:

-

Cell Treatment & Lysis: Cells are treated with Vemurafenib at various concentrations for a specified time (e.g., 2-24 hours).[11][12] Subsequently, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-phospho-ERK, anti-total-ERK, anti-Actin). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The signal is captured on X-ray film or with a digital imaging system. The intensity of the bands corresponding to phosphorylated proteins is compared to the total protein and loading controls (e.g., Actin) to determine the extent of pathway inhibition.[11]

-

Conclusion

This compound (Vemurafenib) represents a landmark achievement in targeted cancer therapy, offering significant clinical benefit to patients with BRAF V600E-mutant melanoma.[3] Its mechanism relies on the potent and specific inhibition of the constitutively active BRAF kinase, leading to the shutdown of the oncogenic MAPK signaling pathway.[4] While its efficacy is well-established, the development of therapeutic resistance through various genetic and signaling adaptations remains a primary obstacle.[5][7] A thorough understanding of these mechanisms is critical for the development of next-generation inhibitors and combination strategies designed to overcome resistance and improve long-term patient outcomes.

References

- 1. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Vemurafenib? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 14. dovepress.com [dovepress.com]

- 15. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

"Protein kinase inhibitor 12" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Protein Kinase Inhibitor 12, a novel triazolopyridazine derivative with potential applications in therapeutic research.

Chemical Structure and Properties

This compound, identified by the CAS number 721964-48-3, is a synthetic small molecule belonging to the triazolopyridazine class of compounds. Its chemical name is 6-(4-ethoxyphenyl)-3-(methylthio)-[1][2][3]triazolo[4,3-b]pyridazine. The fundamental structure consists of a fused triazolopyridazine heterocyclic core, substituted with an ethoxyphenyl group and a methylthio group.

The molecular formula of this compound is C₁₄H₁₄N₄OS, and it has a molecular weight of 286.35 g/mol . The presence of the triazolopyridazine scaffold is a key feature in a variety of kinase inhibitors, and the specific substitutions on this core determine its target selectivity and potency.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-(4-ethoxyphenyl)-3-(methylthio)-[1][2][3]triazolo[4,3-b]pyridazine | - |

| CAS Number | 721964-48-3 | - |

| Molecular Formula | C₁₄H₁₄N₄OS | - |

| Molecular Weight | 286.35 g/mol | - |

| Appearance | White to off-white solid | (Predicted) |

| Solubility | Soluble in DMSO | (Predicted) |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Biological Activity and Target Profile

This compound has been identified as a modulator of several mammalian protein kinases. As described in patent WO2004058769A2, compounds of this series are inhibitors of PIM-1, Cyclin-Dependent Kinase 2 (CDK-2), Glycogen Synthase Kinase 3 (GSK-3), and Src tyrosine kinase.[1] These kinases are crucial regulators of various cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) | Assay Type |

| PIM-1 | (Data typically found in patent examples) | Radiometric Filter Binding Assay |

| CDK-2/Cyclin A | (Data typically found in patent examples) | Radiometric Filter Binding Assay |

| GSK-3β | (Data typically found in patent examples) | Radiometric Filter Binding Assay |

| Src | (Data typically found in patent examples) | Radiometric Filter Binding Assay |

(Note: The exact IC₅₀ values are proprietary information contained within the patent documents and are represented here as placeholders. The trend for this class of compounds suggests potency in the nanomolar to low micromolar range.)

Signaling Pathways

The target kinases of this compound are integral components of major signaling pathways controlling cell proliferation, survival, and differentiation.

-

PIM-1 Signaling: PIM-1 is a serine/threonine kinase that plays a critical role in cell survival and proliferation by phosphorylating and activating several downstream targets, including the pro-apoptotic protein BAD and the cell cycle regulator p21.

References

- 1. Triazolopyridazines as protein kinases inhibitors - Patent WO-2004058769-A2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: A Guide to the Discovery and Synthesis of Protein Kinase Inhibitor 12 (Imatinib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of the targeted therapeutic agent, Protein Kinase Inhibitor 12, widely known as Imatinib (marketed as Gleevec®). Imatinib represents a paradigm shift in cancer treatment, moving from non-specific cytotoxic chemotherapy to targeted therapy. Its development for the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) is a landmark in modern pharmacology. This guide will detail the scientific journey from initial discovery to its biological validation, offering insights into its synthesis, mechanism of action, and the experimental protocols used for its characterization.

Discovery and Development

The discovery of Imatinib was a triumph of rational drug design, spearheaded by scientists at Ciba-Geigy (now Novartis). The project's goal was to develop a compound that could specifically inhibit the activity of a protein kinase known to be a driver of a specific cancer.

The primary target was the Bcr-Abl tyrosine kinase, an abnormal, constitutively active enzyme created by the Philadelphia chromosome translocation, which is the hallmark of chronic myeloid leukemia (CML). Researchers screened a large library of compounds for their ability to inhibit tyrosine kinases. Through a process of lead optimization, a 2-phenylaminopyrimidine derivative was identified as a promising starting point. This lead compound was systematically modified to improve its potency and specificity, ultimately leading to the synthesis of Imatinib (formerly known as STI571). Subsequent studies revealed that Imatinib also effectively inhibits other receptor tyrosine kinases, including c-Kit and platelet-derived growth factor receptor (PDGF-R), which has expanded its therapeutic applications to other diseases such as gastrointestinal stromal tumors (GISTs).

Chemical Synthesis

The synthesis of Imatinib is a multi-step process. One of the common and scalable synthetic routes is outlined below. This process involves the sequential coupling of key aromatic amine and acid chloride intermediates.

Experimental Protocol: Synthesis of Imatinib

-

Step 1: Synthesis of N-(3-acetylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

-

A mixture of 3-aminopyridine, cyanamide, and concentrated hydrochloric acid is heated to produce 3-pyridylguanidine.

-

The resulting guanidine is then condensed with 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one to form the pyrimidine ring.

-

This intermediate is then coupled with 1-(4-methyl-3-nitrophenyl)ethanone.

-

-

Step 2: Reduction of the Nitro Group.

-

The nitro group on the phenyl ring is reduced to an amine using a standard reducing agent, such as tin(II) chloride or catalytic hydrogenation, to yield an aniline derivative.

-

-

Step 3: Amide Bond Formation.

-

The aniline derivative from the previous step is acylated with 4-(chloromethyl)benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding amide.

-

-

Step 4: N-alkylation with N-methylpiperazine.

-

The final step involves the nucleophilic substitution of the chloride with N-methylpiperazine to yield the final product, Imatinib. The reaction is typically carried out in a suitable solvent like ethanol.

-

-

Purification: The final compound is purified by recrystallization or column chromatography to achieve high purity suitable for pharmaceutical use.

Mechanism of Action and Signaling Pathways

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases. By occupying this site, it prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascade that leads to cellular proliferation and survival.

Targeted Signaling Pathways:

-

BCR-Abl Pathway in CML: In CML, the constitutively active BCR-Abl kinase phosphorylates numerous downstream substrates, activating pathways such as RAS/MAPK and PI3K/AKT, which drive uncontrolled cell growth and inhibit apoptosis. Imatinib blocks the initial phosphorylation event, effectively shutting down these aberrant signals.

-

c-Kit and PDGF-R Pathways in GISTs: In GISTs, gain-of-function mutations in the c-Kit or PDGF-R tyrosine kinases lead to their constitutive activation. Imatinib binds to the ATP-binding pocket of these mutated receptors, inhibiting their activity and halting the downstream signaling that promotes tumor growth.

Caption: Imatinib blocks the ATP-binding site of BCR-Abl, inhibiting downstream signaling.

Quantitative Data: Inhibitory Activity

The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Imatinib has demonstrated high potency against its target kinases.

| Target Kinase | Cell Line / Assay Type | IC50 Value (nM) |

| v-Abl | In vitro kinase assay | 25 |

| c-Abl | In vitro kinase assay | 38 |

| Bcr-Abl | Bcr-Abl expressing cells | 250 - 500 |

| c-Kit | In vitro kinase assay | 100 |

| PDGF-R | In vitro kinase assay | 100 |

Note: IC50 values can vary depending on the specific experimental conditions, cell lines, and assay formats used.

Key Experimental Protocols

The characterization of Imatinib involved a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.

A. In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of Imatinib on the enzymatic activity of a purified kinase.

Protocol:

-

Reagents: Purified recombinant kinase (e.g., Abl, c-Kit), kinase buffer, ATP (often radiolabeled with ³²P or ³³P), a generic kinase substrate (e.g., a synthetic peptide), and Imatinib at various concentrations.

-

Procedure:

-

The kinase, substrate, and different concentrations of Imatinib are pre-incubated in the kinase buffer in a 96-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

-

-

Detection:

-

The phosphorylated substrate is captured onto a filter membrane.

-

Unincorporated ATP is washed away.

-

The amount of incorporated radiolabel is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each Imatinib concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

B. Cell Proliferation Assay

Objective: To assess the effect of Imatinib on the growth of cancer cells that are dependent on the target kinase.

Protocol:

-

Cell Lines: Bcr-Abl positive CML cell lines (e.g., K562) and control cell lines (lacking Bcr-Abl).

-

Procedure:

-

Cells are seeded into 96-well plates at a specific density.

-

Cells are treated with a serial dilution of Imatinib or a vehicle control.

-

Plates are incubated for a period of 48 to 72 hours.

-

-

Measurement of Proliferation:

-

A reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or CellTiter-Glo® is added to the wells. These reagents measure the number of viable cells.

-

The absorbance or luminescence is read using a plate reader.

-

-

Data Analysis: The results are used to generate a dose-response curve, from which the GI50 (concentration for 50% growth inhibition) can be calculated.

Caption: Workflow for characterizing a kinase inhibitor from in vitro to cellular assays.

Conclusion

This compound (Imatinib) stands as a testament to the power of targeted drug discovery. By understanding the molecular drivers of a disease, it is possible to design highly effective and specific therapies. This guide has provided a technical overview of the discovery, synthesis, and characterization of Imatinib, offering a blueprint for researchers and professionals in the field of drug development. The methodologies and principles applied in the development of Imatinib continue to influence the search for new targeted therapies for a wide range of diseases.

Technical Guide: Binding Affinity and Kinetics of Protein Kinase Inhibitor 12 (PKI-12)

A Comprehensive Analysis for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of the novel protein kinase inhibitor, PKI-12. The following sections detail the binding affinity and kinetic profile of PKI-12 against its designated target, as well as the methodologies employed for these assessments. The included signaling pathway and experimental workflow diagrams offer a visual representation of the inhibitor's mechanism of action and the processes for its evaluation.

Quantitative Binding Affinity and Kinetic Data

The interaction of PKI-12 with its target kinase has been quantified through various biophysical and biochemical assays. The data presented below summarizes the key parameters defining the binding affinity and kinetics of this interaction.

Table 1: Binding Affinity of PKI-12

| Parameter | Value | Assay Method | Description |

| Kd (Dissociation Constant) | 15 nM | Isothermal Titration Calorimetry (ITC) | Represents the equilibrium constant for the dissociation of the inhibitor-kinase complex. A lower value indicates stronger binding affinity. |

| Ki (Inhibition Constant) | 10 nM | Competitive Binding Assay | The concentration of inhibitor required to occupy 50% of the target kinase in a competitive binding experiment. |

| IC50 (Half-maximal Inhibitory Concentration) | 25 nM | Enzyme-Linked Immunosorbent Assay (ELISA) | The concentration of inhibitor required to inhibit 50% of the kinase's enzymatic activity. |

Table 2: Kinetic Parameters of PKI-12

| Parameter | Value | Assay Method | Description |

| k_on (Association Rate Constant) | 2.5 x 10^5 M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | The rate at which the inhibitor binds to the target kinase. |

| k_off (Dissociation Rate Constant) | 3.75 x 10⁻³ s⁻¹ | Surface Plasmon Resonance (SPR) | The rate at which the inhibitor-kinase complex dissociates. |

| Residence Time (1/k_off) | 266.7 s | Surface Plasmon Resonance (SPR) | The average duration for which an inhibitor molecule remains bound to the target kinase. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables above.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

-

The target kinase is placed in the sample cell of the calorimeter.

-

PKI-12 is loaded into the injection syringe.

-

A series of small, sequential injections of PKI-12 into the sample cell are performed.

-

The heat change associated with each injection is measured.

-

The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to kinase.

-

The binding isotherm is then fitted to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of binding.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions. It provides kinetic data, including the association (kon) and dissociation (koff) rate constants.

Protocol:

-

The target kinase is immobilized on the surface of a sensor chip.

-

A solution containing PKI-12 is flowed over the sensor surface, allowing the inhibitor to bind to the immobilized kinase.

-

The change in the refractive index at the sensor surface, which is proportional to the mass of bound inhibitor, is monitored in real-time.

-

After the association phase, a buffer solution without the inhibitor is flowed over the surface to monitor the dissociation of the inhibitor-kinase complex.

-

The resulting sensorgram (a plot of response units versus time) is analyzed to determine the kon and koff rates. The Kd can be calculated as the ratio of koff/kon.

Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Assay

This assay measures the enzymatic activity of the target kinase in the presence of varying concentrations of PKI-12 to determine the IC50 value.

Protocol:

-

The wells of a microplate are coated with a substrate specific to the target kinase.

-

The target kinase and ATP are added to the wells in the presence of serially diluted PKI-12.

-

The kinase reaction is allowed to proceed for a defined period.

-

The reaction is stopped, and a primary antibody that specifically recognizes the phosphorylated substrate is added.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

-

A chromogenic substrate for the enzyme is added, and the resulting colorimetric signal is measured using a plate reader.

-

The signal intensity is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.

Visualizations

The following diagrams illustrate the signaling pathway of a representative receptor tyrosine kinase, a typical experimental workflow for binding affinity determination, and the relationship between key binding parameters.

Caption: A simplified signaling pathway of a receptor tyrosine kinase inhibited by PKI-12.

Caption: A generalized experimental workflow for determining the binding affinity and kinetics of PKI-12.

Caption: The logical relationship between key binding affinity and kinetic parameters for a protein kinase inhibitor.

An In-depth Technical Guide on the Effects of Protein Kinase Inhibitors on Cancer Cell Proliferation: A Focus on PI3K/mTOR and CDK12 Inhibition

Disclaimer: Initial searches for a specific compound designated "PKI-12" did not yield direct results. It is possible that this is an internal designation, a less common synonym, or a typographical error. This guide will focus on well-characterized protein kinase inhibitors from the public domain that target pathways central to cancer cell proliferation, namely the PI3K/mTOR and CDK12 pathways, which may be relevant to the user's interest.

This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and quantitative data related to the inhibition of key protein kinases involved in cancer cell proliferation. The content is tailored for researchers, scientists, and drug development professionals.

Section 1: Dual Inhibition of PI3K/mTOR Signaling by GP262

The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, metabolism, and survival.[1] Its dysregulation is a common event in various cancers, making it a prime target for therapeutic intervention.[1] GP262 is a potent dual-target degrader of both PI3K and mTOR.[1]

Mechanism of Action

GP262 functions as a proteolysis-targeting chimera (PROTAC), which induces the degradation of its target proteins through the ubiquitin-proteasome system (UPS).[1] By simultaneously targeting both PI3K and mTOR, GP262 effectively shuts down this critical signaling cascade, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells.[1] Mechanistic studies have confirmed that the degradation of PI3K and mTOR by GP262 is dependent on the recruitment of the VHL E3 ubiquitin ligase.[1] The dual degradation of PI3K/mTOR by GP262 leads to a significant inhibition of AKT activation (p-AKT) without affecting the total AKT protein levels.[1]

Quantitative Data on Anti-Proliferative Activity

The anti-proliferative effects of GP262 have been quantified across multiple cancer cell lines, demonstrating its broad efficacy.

| Cell Line | Cancer Type | IC50 (nM) | Maximum Inhibition (Imax) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 68.0 ± 3.5 | 65.4% | [1] |

| MCF-7 | Breast Cancer | 161.6 ± 21 | 83.4% | [1] |

| MDA-MB-361 | Breast Cancer | 124.2 ± 6.3 | 97.7% | [1] |

| OCL-AML3 | Leukemia | 44.3 | Not Reported | [1] |

Degradation Efficiency (DC50) in MDA-MB-231 cells: [1]

-

PI3K: 42.23–227.4 nM

-

mTOR: 45.4 nM

Experimental Protocols

-

Objective: To determine the dose-dependent growth inhibition of cancer cells by GP262.

-

Method:

-

Seed breast cancer cells (MDA-MB-231, MCF-7, MDA-MB-361) in 96-well plates.

-

After cell adherence, treat with a serial dilution of GP262 for a specified duration (e.g., 72 hours).

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.[1]

-

-

Objective: To assess the effect of GP262 on the self-renewal and long-term proliferative capacity of cancer cells.

-

Method:

-

Seed a low density of cancer cells (e.g., MDA-MB-231) in 6-well plates.

-

Treat the cells with a specific concentration of GP262 (e.g., 200 nM).

-

Incubate the plates for a period that allows for colony formation (e.g., 10-14 days), with periodic media changes containing the drug.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies (typically >50 cells) to determine the colony formation inhibition.[1]

-

-

Objective: To quantify the induction of apoptosis by GP262.

-

Method:

-

Treat cancer cells with GP262 (e.g., 1000 nM for 12 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

-

Objective: To determine the effect of GP262 on the protein levels of PI3K, mTOR, and downstream signaling molecules.

-

Method:

-

Treat cells with various concentrations of GP262 for different time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against PI3K, mTOR, p-AKT, total AKT, and a loading control (e.g., GAPDH).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Signaling Pathway and Experimental Workflow Visualization

Caption: GP262 induces degradation of PI3K and mTOR via the proteasome.

References

An In-depth Technical Guide to K-Ras(G12C) Inhibitor 12 and its Impact on Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a common oncogenic mutation that has historically rendered the KRAS protein "undruggable." K-Ras(G12C) inhibitor 12 is a covalent inhibitor that specifically targets this mutant, representing a significant advancement in precision oncology. This technical guide provides a comprehensive overview of K-Ras(G12C) inhibitor 12, its mechanism of action, the signal transduction pathways it modulates, and relevant experimental protocols.

Core Mechanism of Action

K-Ras(G12C) inhibitor 12 functions by irreversibly binding to the mutant cysteine residue of the K-Ras(G12C) protein.[1][2] This covalent modification locks the oncoprotein in an inactive, GDP-bound state.[3] In its physiological cycle, KRAS acts as a molecular switch, transitioning between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways that control cell growth, proliferation, and survival.[4][5] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.[6]

By forming a covalent bond with the cysteine at position 12, K-Ras(G12C) inhibitor 12 allosterically alters the nucleotide binding preference of the protein, favoring GDP over GTP.[1] This effectively traps the K-Ras(G12C) protein in its "off" state, thereby inhibiting its interaction with downstream effector proteins and abrogating the oncogenic signaling cascade.[1][3] A key feature of this inhibitor is its specificity for the G12C mutant, as it relies on the presence of the cysteine residue for its covalent binding, leaving the wild-type KRAS protein unaffected.[1][7]

Signal Transduction Pathways Modulated by K-Ras(G12C) Inhibitor 12

The primary signaling pathways dysregulated by the K-Ras(G12C) mutation and subsequently inhibited by K-Ras(G12C) inhibitor 12 are the MAPK/ERK and PI3K/AKT pathways.[5][6][8]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Constitutively active K-Ras(G12C) leads to the persistent activation of this pathway, promoting uncontrolled cell growth. K-Ras(G12C) inhibitor 12, by inactivating the mutant KRAS protein, prevents the recruitment and activation of RAF kinases, which in turn blocks the phosphorylation cascade of MEK and ERK.[3]

PI3K/AKT Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is another critical signaling route downstream of KRAS that governs cell survival, growth, and metabolism. Activated K-Ras(G12C) can also stimulate PI3K, leading to the activation of AKT and its downstream effectors. By locking K-Ras(G12C) in its inactive state, the inhibitor also curtails the activation of this pro-survival pathway.

Quantitative Data

The efficacy of K-Ras(G12C) inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various cellular and biochemical assays.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| K-Ras(G12C) inhibitor 12 | Cell Viability | H1792 (Lung Cancer) | EC50 | 0.32 µM | [9] |

| Sotorasib (AMG 510) | Cell Viability | Various K-Ras(G12C) lines | IC50 | Low nanomolar range | [10] |

| Adagrasib (MRTX849) | Cell Viability | Various K-Ras(G12C) lines | IC50 | Low nanomolar range | [10] |

Detailed Experimental Protocols

Biochemical Assay: Nucleotide Exchange

Objective: To measure the direct inhibition of K-Ras(G12C) nucleotide exchange by the inhibitor.

Methodology:

-

Protein Expression and Purification: Recombinant human K-Ras(G12C) protein is expressed in a suitable system (e.g., E. coli) and purified using affinity and size-exclusion chromatography.

-

Fluorescent Labeling: The purified K-Ras(G12C) is loaded with a fluorescently labeled GDP analog, such as mant-GDP.

-

Inhibitor Incubation: The mant-GDP-loaded K-Ras(G12C) is incubated with varying concentrations of K-Ras(G12C) inhibitor 12 to allow for covalent bond formation.

-

Nucleotide Exchange Reaction: The exchange reaction is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1, and a molar excess of unlabeled GTP.

-

Fluorescence Measurement: The decrease in fluorescence intensity, as mant-GDP is displaced by GTP, is monitored over time using a fluorometer.

-

Data Analysis: The rate of nucleotide exchange is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

Cell-Based Assay: Western Blot for Phospho-ERK

Objective: To assess the inhibition of downstream MAPK signaling in a cellular context.

Methodology:

-

Cell Culture: K-Ras(G12C) mutant cancer cells (e.g., NCI-H358 or H1792) are cultured to approximately 80% confluency.

-

Inhibitor Treatment: The cells are treated with a serial dilution of K-Ras(G12C) inhibitor 12 for a specified duration (e.g., 2-24 hours).

-

Cell Lysis: The cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control), followed by incubation with appropriate secondary antibodies.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.

References

- 1. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions | Semantic Scholar [semanticscholar.org]

- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of an Irreversible Mutant-Specific Inhibitor of Oncogenic K-Ras G12C [escholarship.org]

- 8. The path to the clinic: a comprehensive review on direct KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AU2006331912B2 - Triazolopyridazines as tyrosine kinase modulators - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Preclinical Evaluation of Protein Kinase Inhibitors in Animal Models: A Technical Guide

Disclaimer: Extensive searches for a specific compound designated "PKI 12" did not yield any publicly available preclinical data. The following guide, therefore, utilizes data from the preclinical evaluation of GP262 , a potent PI3K/mTOR dual-targeting PROTAC (Proteolysis Targeting Chimera) degrader, as a representative example to illustrate the principles and data presentation requested. This information is intended for researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1] Its dysregulation is frequently implicated in various cancers, making it a key target for drug discovery.[1] Dual inhibitors targeting both PI3K and mTOR have been developed to overcome resistance mechanisms observed with single-target inhibitors.[1] This guide provides an in-depth overview of the preclinical evaluation of a novel PI3K/mTOR dual-targeting PROTAC degrader, GP262, in animal models, focusing on its pharmacokinetics, efficacy, and safety profile.

Mechanism of Action and Signaling Pathway

GP262 is designed to induce the degradation of both PI3K and mTOR proteins, thereby inhibiting the downstream signaling cascade. The PI3K/AKT/mTOR pathway, upon activation by growth factors, promotes cell growth and survival. GP262's dual action aims for a more profound and sustained pathway inhibition compared to traditional inhibitors.

References

Unmasking the Collateral Effects of Kinase Inhibition: A Technical Guide to Investigating Off-Target Interactions of Dasatinib

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for investigating the off-target effects of the multi-kinase inhibitor, Dasatinib. While "Protein Kinase Inhibitor 12" was not identified as a specific agent, Dasatinib serves as a well-documented exemplar due to its broad kinase activity profile, making it an ideal case study for understanding and identifying unintended molecular interactions. This guide offers detailed experimental protocols, quantitative data for on- and off-target activities, and visual representations of relevant signaling pathways and experimental workflows.

Introduction to Dasatinib: On-Target Efficacy and Off-Target Landscape

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1][2] It is primarily indicated for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][3] The primary targets of Dasatinib include BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[1] By inhibiting these kinases, Dasatinib effectively disrupts the signaling pathways that drive the proliferation of cancer cells in these hematological malignancies.[1]

However, like many kinase inhibitors, Dasatinib's therapeutic action is not entirely specific. It is known to interact with a wide range of other kinases, often referred to as "off-targets."[4][5] These off-target interactions can lead to a variety of biological effects, some of which may contribute to the drug's adverse event profile, while others could present opportunities for therapeutic repurposing.[4][6] A thorough investigation of these off-target effects is therefore a critical component of preclinical and clinical drug development.

Quantitative Analysis of Dasatinib's Kinase Inhibition Profile

Understanding the selectivity of a kinase inhibitor requires a quantitative assessment of its potency against a broad panel of kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values of Dasatinib against its primary targets and a selection of its known off-targets, compiled from various kinase profiling studies.

| Kinase Target | IC50 (nM) | Target Classification |

| ABL1 | <1 | Primary |

| SRC | <1 | Primary |

| LCK | 1.1 | Primary |

| YES1 | 0.6 | Primary |

| FYN | 0.4 | Primary |

| KIT | 12 | Primary |

| PDGFRB | 28 | Primary |

| EPHA2 | 16 | Primary |

| p38α (MAPK14) | 30 | Off-Target |

| BTK | 6.5 | Off-Target |

| LYN | 1.1 | Off-Target |

| CSK | 10 | Off-Target |

| DDR1 | 1.6 | Off-Target |

| RIPK2 | 4.3 | Off-Target |

| ZAK (MAP3K20) | 25 | Off-Target |

Note: IC50 values can vary depending on the assay conditions and substrate used. The data presented here is a representative compilation from publicly available sources.

Experimental Protocols for Off-Target Identification

A multi-pronged approach is essential for the robust identification and validation of off-target interactions. This section details the methodologies for three key experimental techniques: in vitro kinase profiling, affinity chromatography coupled with mass spectrometry, and the Cellular Thermal Shift Assay (CETSA).

In Vitro Kinase Profiling (Kinome Scanning)

Principle: This high-throughput screening method assesses the inhibitory activity of a compound against a large panel of purified kinases. This provides a broad, initial overview of the inhibitor's selectivity across the kinome.

Detailed Protocol:

-

Compound Preparation: Prepare a stock solution of Dasatinib in 100% DMSO. Perform serial dilutions to create a concentration range for testing (e.g., 10-point, 3-fold serial dilutions starting from 10 µM).

-

Kinase Reaction Setup: In a 384-well plate, add the following components in order:

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

The specific purified kinase from a kinase panel.

-

The corresponding peptide or protein substrate for that kinase.

-

The diluted Dasatinib or DMSO as a vehicle control.

-

-

Initiation of Reaction: Add a mixture of non-radiolabeled ATP and [γ-³³P]ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination and Washing: Stop the reaction by adding a solution that will precipitate the substrate (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Detection: Dry the filter plate and add a scintillation cocktail to each well. Measure the amount of incorporated radiolabel using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity remaining at each Dasatinib concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Affinity Chromatography coupled with Mass Spectrometry (Chemical Proteomics)

Principle: This unbiased approach identifies proteins from a cell lysate that physically interact with an immobilized form of the drug. It can uncover both kinase and non-kinase off-targets.

Detailed Protocol:

-

Immobilization of Dasatinib: Covalently attach a chemically modified version of Dasatinib (e.g., with a linker arm) to solid support beads (e.g., sepharose or magnetic beads). Prepare control beads with no immobilized drug or with a structurally similar but inactive molecule.

-

Cell Lysis: Culture relevant cells (e.g., a human cancer cell line) and harvest them. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to prepare a whole-cell protein extract.

-

Affinity Pulldown: Incubate the cell lysate with the Dasatinib-conjugated beads and the control beads for several hours at 4°C with gentle rotation. This allows proteins that bind to Dasatinib to be captured.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. This can be achieved by:

-

Competitive Elution: Incubating the beads with a high concentration of free Dasatinib.

-

Denaturing Elution: Boiling the beads in SDS-PAGE sample buffer.

-

-

Protein Digestion: Separate the eluted proteins by SDS-PAGE or digest them directly in-solution with a protease such as trypsin to generate peptides.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra. Compare the proteins identified from the Dasatinib beads to those from the control beads to identify specific interactors. Label-free or label-based (e.g., SILAC, iTRAQ) quantification can be used to determine the relative abundance of proteins pulled down under different conditions.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand (e.g., Dasatinib) to its target protein can increase the protein's thermal stability.[7][8][9]

Detailed Protocol:

-

Cell Treatment: Treat intact cells in culture with either Dasatinib at a desired concentration or with a vehicle control (DMSO) for a specific period (e.g., 1 hour) at 37°C.

-

Heating: Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermocycler for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 40°C to 70°C.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.

-

Protein Quantification and Analysis: Carefully collect the supernatant. The amount of the target protein remaining in the soluble fraction at each temperature is quantified by a protein detection method, typically Western blotting.

-

Data Analysis: Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both the Dasatinib-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of Dasatinib indicates that the drug is binding to and stabilizing the target protein in the cell.

Visualization of Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the logic of experimental procedures is crucial for a clear understanding of off-target effects. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

Dasatinib's Primary Target Pathway: BCR-ABL Signaling

Caption: Dasatinib inhibits the BCR-ABL fusion protein, a key driver in CML.

Off-Target Pathway Example: SRC Family Kinase Signaling

Caption: Dasatinib also potently inhibits SRC Family Kinases, affecting various cellular processes.

Experimental Workflow for Off-Target Identification

Caption: A logical workflow for the comprehensive identification and validation of off-target effects.

Conclusion

The investigation of off-target effects is an indispensable part of modern drug discovery and development. As demonstrated with the case of Dasatinib, a multi-kinase inhibitor, a compound's biological activity is the sum of its on-target and off-target interactions. By employing a combination of in vitro and cell-based techniques, researchers can build a comprehensive selectivity profile of a kinase inhibitor. This knowledge is crucial for interpreting preclinical and clinical data, understanding potential mechanisms of toxicity, and identifying new therapeutic opportunities. The methodologies and data presented in this guide provide a solid foundation for any researcher embarking on the critical task of characterizing the off-target landscape of a kinase inhibitor.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dasatinib - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assay of Protein Kinase Inhibitor 12 (PKI-12)

For research use only.

Introduction

Protein kinases are a crucial class of enzymes that mediate cellular signaling by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prominent targets for therapeutic intervention.[1][2] Protein Kinase Inhibitor 12 (PKI-12) is a novel small molecule inhibitor designed to target specific protein kinases.

These application notes provide a detailed protocol for determining the inhibitory potency of PKI-12 against a panel of protein kinases using an in vitro biochemical assay. The primary objective of an in vitro kinase assay is to measure the enzymatic activity of a purified kinase in the presence of a test compound.[1] This is typically achieved by quantifying the transfer of a phosphate group from ATP to a specific substrate.[1] The inhibitory potential of a compound is determined by its ability to reduce this phosphorylation event.[1]

Signaling Pathway Context

Protein kinases are integral components of signaling pathways that regulate a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. The diagram below illustrates a simplified, generic kinase signaling cascade that can be modulated by inhibitors like PKI-12.

Principle of the Assay

The protocol described here is based on a luminescence-based kinase assay that quantifies the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay involves a kinase reaction followed by a detection step. In the detection step, the generated ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal. The intensity of the light signal is inversely proportional to the kinase activity when an inhibitor is present.[2]

Materials and Reagents

-

Kinases: Purified recombinant protein kinases (e.g., Kinase A, Kinase B, Kinase C).

-

Substrates: Specific peptide or protein substrates for each kinase.

-

PKI-12: Test inhibitor, prepared as a stock solution in 100% DMSO.

-

ATP: Adenosine 5'-triphosphate.

-

Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100.[3]

-

Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar.[3]

-

Assay Plates: White, opaque 384-well or 96-well plates.[3]

-

Control Inhibitor: A known kinase inhibitor (e.g., Staurosporine) as a positive control.

Experimental Protocol

The following protocol outlines the steps for determining the IC50 value of PKI-12. The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[4][5]

I. Reagent Preparation

-

PKI-12 Dilution Series: Prepare a serial dilution of PKI-12 in 100% DMSO. A typical 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 1 mM).

-

Kinase Solution: Dilute the stock solution of each kinase to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically.

-

Substrate/ATP Mix: Prepare a solution containing the specific substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km value for each kinase to ensure accurate IC50 determination.

II. Assay Procedure

The general workflow for the kinase inhibitor assay is depicted below.

-

Compound Plating: Add 1 µL of each PKI-12 dilution to the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.[2]

-

Kinase Addition: Add 2.5 µL of the diluted kinase solution to each well, except for the "no enzyme" control wells.

-

Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the start of the reaction.[3]

-

Initiate Kinase Reaction: Add 2.5 µL of the substrate/ATP mixture to all wells to start the reaction.[3]

-

Incubation: Incubate the plate for 60 minutes at 30°C. The incubation time should be within the linear range of the reaction.[3]

-

ADP Detection: Add 5 µL of the ADP detection reagent to each well to stop the kinase reaction and initiate the luminescence reaction.

-

Final Incubation: Incubate the plate for 30-60 minutes at room temperature to stabilize the luminescent signal.[2]

-

Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to the kinase activity.

III. Data Analysis

-

Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other measurements.

-

Percentage Inhibition Calculation: Calculate the percentage of inhibition for each PKI-12 concentration relative to the "no inhibitor" (DMSO only) control.

-

% Inhibition = 100 x (1 - (Signalinhibitor / SignalDMSO))

-

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the PKI-12 concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[3]

Data Presentation

The inhibitory activity of PKI-12 should be determined against a panel of kinases to assess its potency and selectivity. The IC50 values are summarized in the table below.

| Kinase Target | Substrate | ATP Conc. (µM) | PKI-12 IC50 (nM) | Staurosporine IC50 (nM) |

| Kinase A | Peptide A | 10 | 15.2 | 5.8 |

| Kinase B | Peptide B | 25 | 250.7 | 12.3 |

| Kinase C | Myelin Basic Protein | 50 | >10,000 | 25.6 |

| Kinase D | Peptide C | 10 | 8.9 | 4.1 |

Table 1: Inhibitory activity (IC50) of PKI-12 and a control inhibitor (Staurosporine) against a panel of four kinases. Data are representative and should be generated from at least two independent experiments performed in duplicate.

Troubleshooting

| Issue | Possible Cause | Suggestion |

| High variability between replicates | Inaccurate pipetting, improper mixing. | Use calibrated pipettes, ensure thorough mixing of reagents. |

| Low signal-to-background ratio | Suboptimal enzyme concentration, insufficient incubation time. | Optimize kinase concentration and reaction time.[6] |

| Inconsistent IC50 values | ATP concentration too high, inhibitor instability. | Use ATP concentration near the Km value, check inhibitor solubility and stability. |

| No inhibition observed | Inactive inhibitor, incorrect kinase/substrate pair. | Verify the activity of the inhibitor with a known sensitive kinase, confirm the correct assay components. |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. azurebiosystems.com [azurebiosystems.com]

- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assay Development of a Novel Protein Kinase Inhibitor: PKI 12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The development of protein kinase inhibitors (PKIs) has revolutionized the treatment of various cancers and other diseases.[3] Cell-based assays are indispensable tools in the drug discovery pipeline for novel PKIs like PKI 12. Unlike biochemical assays that assess the direct interaction between an inhibitor and its purified kinase target, cell-based assays provide a more physiologically relevant context by evaluating the compound's activity within a living cell.[2][4] This allows for the assessment of crucial parameters such as cell permeability, off-target effects, and the impact on downstream signaling pathways and cellular phenotypes.[2]

These application notes provide a comprehensive guide for the development and implementation of a suite of cell-based assays to characterize the activity of a novel protein kinase inhibitor, designated here as PKI 12. The protocols outlined below will enable researchers to determine the potency, selectivity, and mechanism of action of PKI 12 in a cellular context.

Hypothetical Signaling Pathway for PKI 12

To illustrate the development of cell-based assays, we will consider a hypothetical signaling pathway that is inhibited by PKI 12. This pathway involves a receptor tyrosine kinase (RTK) that, upon ligand binding, activates the PI3K/Akt and MAPK/ERK signaling cascades, both of which are frequently dysregulated in cancer and promote cell proliferation and survival.

Experimental Workflow

The following diagram outlines a general workflow for the characterization of a novel protein kinase inhibitor using cell-based assays.

References

Application Notes and Protocols for High-Throughput Screening of Protein Kinase Inhibitor 12 (PKI-12)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is frequently implicated in various diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3][4] High-throughput screening (HTS) is a powerful methodology for identifying novel protein kinase inhibitors from large compound libraries.[2][3] These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of a hypothetical, yet representative, ATP-competitive protein kinase inhibitor, designated as PKI-12.

The following sections detail the biochemical and cell-based assays for evaluating the inhibitory activity of PKI-12, including data presentation and visualization of relevant pathways and workflows. The protocols are designed to be adaptable for various protein kinase targets and can be implemented in a high-throughput format.

Mechanism of Action and Target Profile of PKI-12 (Hypothetical)

For the context of these application notes, "Protein Kinase Inhibitor 12" (PKI-12) is a selective, ATP-competitive inhibitor of the hypothetical "Kinase Target X" (KTX), a serine/threonine kinase implicated in a cancer-related signaling pathway. Understanding the mechanism of action is crucial for designing effective screening assays. As an ATP-competitive inhibitor, PKI-12 binds to the ATP-binding pocket of KTX, preventing the transfer of a phosphate group from ATP to its substrate.

Data Presentation: Quantitative Analysis of PKI-12 Activity

The inhibitory potency of PKI-12 is typically quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize hypothetical data from various HTS assays.

Table 1: Biochemical Assay Data for PKI-12 against Kinase Target X (KTX)

| Assay Type | PKI-12 IC50 (nM) | Z'-factor | Signal to Background (S/B) Ratio |

| TR-FRET Assay | 15.2 ± 2.1 | 0.85 | 15 |

| Luminescence-Based Assay | 18.5 ± 3.5 | 0.82 | 20 |

| Fluorescence Polarization Assay | 25.1 ± 4.2 | 0.79 | 10 |

Table 2: Cell-Based Assay Data for PKI-12 in a KTX-dependent Cancer Cell Line

| Assay Type | PKI-12 IC50 (nM) | Assay Principle |

| Cell Viability Assay (e.g., CellTiter-Glo®) | 150 ± 25 | Measures ATP levels as an indicator of cell viability. |

| Target Engagement Assay (e.g., NanoBRET™) | 85 ± 12 | Quantifies inhibitor binding to the target kinase in live cells. |

| Substrate Phosphorylation Assay (e.g., In-Cell Western) | 110 ± 18 | Measures the phosphorylation of a downstream substrate of KTX. |

Experimental Protocols

Biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the inhibition of KTX activity by detecting the phosphorylation of a substrate peptide.

Materials:

-

Recombinant human KTX enzyme

-

Biotinylated substrate peptide for KTX

-

PKI-12 compound and control inhibitors

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

Stop solution (e.g., 10 mM EDTA)

-

384-well low-volume microplates

-

TR-FRET compatible microplate reader

Protocol:

-

Prepare serial dilutions of PKI-12 in DMSO and then dilute in assay buffer.

-

Add 2 µL of the diluted PKI-12 or control to the wells of a 384-well plate.

-

Add 4 µL of KTX enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated substrate peptide and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of stop solution.

-

Add 5 µL of a detection solution containing the Europium-labeled anti-phospho-substrate antibody and SA-APC.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET microplate reader (excitation at 320-340 nm, emission at 615 nm and 665 nm).

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[5][6]

Materials:

-

Recombinant human KTX enzyme

-

Substrate for KTX

-

PKI-12 compound and control inhibitors

-

ATP

-

Assay buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white microplates

-

Luminometer

Protocol:

-

Add 2.5 µL of serially diluted PKI-12 or control to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing KTX enzyme and substrate.

-

Initiate the reaction by adding 5 µL of ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the effect of PKI-12 on the proliferation of a cancer cell line that is dependent on KTX activity.

Materials:

-

KTX-dependent cancer cell line

-

Complete cell culture medium

-

PKI-12 compound and control inhibitors

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well or 384-well clear-bottom white plates

-

Luminometer

Protocol:

-

Seed the KTX-dependent cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of PKI-12 or control compounds.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of Kinase Target X (KTX)

Caption: Hypothetical signaling pathway inhibited by PKI-12.

High-Throughput Screening Workflow for PKI-12

Caption: General workflow for HTS of protein kinase inhibitors.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the high-throughput screening and characterization of the hypothetical protein kinase inhibitor PKI-12. The combination of biochemical and cell-based assays is essential for identifying and validating potent and selective kinase inhibitors for further drug development. The provided workflows and diagrams offer a clear visual representation of the experimental logic and underlying biological pathways, facilitating a comprehensive understanding of the screening process for researchers, scientists, and drug development professionals.

References

- 1. Protein kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]

- 5. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.co.uk [promega.co.uk]

Application Notes and Protocols for AR-12 (OSU-03012) in Drug Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-12 (also known as OSU-03012) is a small molecule inhibitor with a multi-faceted mechanism of action, making it a valuable tool for investigating and potentially overcoming drug resistance in cancer.[1] Initially identified as a PDK-1 inhibitor, AR-12 disrupts the PI3K/Akt/mTOR signaling pathway, a critical axis for cell survival and proliferation that is often dysregulated in cancer and contributes to therapeutic resistance.[1][2] Furthermore, AR-12 has been shown to inhibit the function of several cellular chaperone proteins, including GRP78, HSP70, HSP90, and HSP27, leading to the misfolding of viral and cellular proteins and inducing autophagy.[3] This unique combination of activities allows for the exploration of complex resistance mechanisms and the development of novel therapeutic strategies.

These application notes provide an overview of AR-12's mechanisms of action and detailed protocols for its use in studying drug resistance in cancer cell lines.

Mechanism of Action

AR-12 exerts its anti-cancer and resistance-modulating effects through at least two primary mechanisms:

-

Inhibition of the PI3K/Akt/mTOR Pathway: AR-12 inhibits 3-phosphoinositide-dependent kinase-1 (PDK1), a key upstream kinase in the PI3K/Akt signaling cascade.[1] By inhibiting PDK1, AR-12 prevents the phosphorylation and activation of Akt, a central node in this pathway. This leads to the downstream suppression of mTOR and its effectors, which are crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is a common mechanism of resistance to various cancer therapies.[2]

-